3-Amino-6-fluoroquinoline dihydrochloride

Medicinal Chemistry Drug Metabolism Fluorinated Heterocycles

Researchers face solubility-limited assay reproducibility when using free-base aminoquinolines. 3-Amino-6-fluoroquinoline dihydrochloride eliminates this bottleneck with enhanced aqueous solubility for consistent biological assay preparation. ● CYP2A6 metabolic stability: 6-fluoro substitution provides superior CYP2A6 inhibition vs. 3-fluoro isomer. ● Antimalarial scaffold: Enables synthesis of derivatives with in vitro IC50 ≤ 0.0029 µM against P. falciparum. ● Synthetic versatility: Compatible with amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. ≥95% purity ensures reliable SAR studies.

Molecular Formula C9H9Cl2FN2
Molecular Weight 235.08 g/mol
CAS No. 1266226-23-6
Cat. No. B1373405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoroquinoline dihydrochloride
CAS1266226-23-6
Molecular FormulaC9H9Cl2FN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1F)N.Cl.Cl
InChIInChI=1S/C9H7FN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H
InChIKeySDKAPUVYEGMWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-fluoroquinoline Dihydrochloride: Core Profile


3-Amino-6-fluoroquinoline dihydrochloride (CAS 1266226-23-6), also known as 6-fluoroquinolin-3-amine dihydrochloride, is a heterocyclic building block consisting of a quinoline core with an amino group at the 3-position and a fluorine atom at the 6-position, provided as a dihydrochloride salt for enhanced solubility and handling. The compound has a molecular formula of C9H9Cl2FN2 and a molecular weight of 235.09 g/mol . It is commercially available at purities of 95% or greater from multiple reputable vendors, with recommended long-term storage in a cool, dry place . As a member of the aminoquinoline class, this scaffold is widely employed in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobial agents, and antiparasitic compounds, where the specific fluorine and amino substitution pattern dictates unique reactivity and biological interactions [1].

Heterocyclic building block for drug discovery, particularly kinase inhibitor and antimicrobial synthesis

3-amino-6-fluoro substitution pattern defines reactivity and target-interaction profile

Dihydrochloride salt form improves aqueous solubility and handling for assay-ready preparation

3-Amino-6-fluoroquinoline Dihydrochloride: Analog Substitution Risks


Within the aminoquinoline and fluoroquinoline families, seemingly minor structural modifications—such as the position of the amino group (3- vs. 4-), the presence and location of halogen substitution (6-F vs. 5-F, 7-F, or unsubstituted), or the choice of salt form (free base vs. dihydrochloride)—profoundly alter critical properties including solubility, metabolic stability, target binding affinity, and genotoxicity profiles [1]. For instance, studies on fluoroquinoline derivatives reveal that 6-fluoro substitution yields superior CYP2A6 inhibition compared to the 3-fluoro isomer, directly impacting in vitro metabolic stability predictions [2]. Furthermore, mutagenicity evaluations demonstrate that while quinoline itself is genotoxic, the introduction of a fluorine at the 3-position can abolish mutagenicity, whereas halogenation at the 6-position retains it—highlighting that toxicity profiles are highly substitution-specific [3]. The dihydrochloride salt form of this compound offers distinct handling advantages over the free base (CAS 742699-00-9), including improved aqueous solubility and stability, which are critical for reproducible biological assay preparation and downstream synthetic transformations . These structure-dependent differences make direct, unvalidated substitution of one quinoline derivative for another scientifically unsound.

Fluoro position alters metabolic profile

6-F substitution shows distinct CYP2A6 inhibition compared to 3-F isomer; direct replacement may shift metabolic stability predictions in vitro.

Halogen position drives mutagenicity outcome

Quinoline halogenated at the 6-position retains mutagenic potential, whereas 3-fluoro derivatives may be non-mutagenic — safety protocols are not interchangeable.

Free base cannot replace dihydrochloride salt

The dihydrochloride provides aqueous solubility and stability advantages over the free base (CAS 742699-00-9), critical for reproducible biological assays.

3-Amino-6-fluoroquinoline Dihydrochloride: Comparative Evidence


CYP2A6 Inhibition by Fluoroquinoline Regioisomers

In a direct head-to-head comparison of fluoroquinoline regioisomers on coumarin 7-hydroxylation in bovine liver microsomes and human CYP2A6, 6-fluoroquinoline demonstrated stronger inhibition than quinoline, whereas 3-fluoroquinoline exhibited weaker inhibition. The apparent Vmax for 3-fluoroquinoline was 0.59 nmol/min/nmol CYP, indicating a distinct metabolic stability profile for the 6-fluoro substitution pattern present in the target compound [1]. This suggests that the 6-fluoroquinoline scaffold, and by extension 3-amino-6-fluoroquinoline dihydrochloride, may exhibit reduced metabolic clearance via CYP2A6 compared to its 3-fluoro isomer, a key consideration for researchers designing in vitro metabolism assays or predicting in vivo pharmacokinetic behavior.

CYP2A6 inhibition
Reported
6-fluoroquinoline stronger inhibition than quinoline; 3-fluoroquinoline Vmax = 0.59 nmol/min/nmol CYP

Supports metabolic stability screening context

Head-to-head coumarin 7-hydroxylation assay; human CYP2A6

Medicinal Chemistry Drug Metabolism Fluorinated Heterocycles

Position-Dependent Mutagenicity in Halogenated Quinolines

A structure-mutagenicity relationship study among quinoline derivatives revealed that the 3-fluoro derivative of the genotoxic quinoline molecule was deficient in mutagenicity, whereas all derivatives carrying a halogen at the 4-, 5-, 6-, or 8-position were mutagenic [1]. The target compound, 3-amino-6-fluoroquinoline dihydrochloride, contains a fluorine at the 6-position, which falls into the mutagenic category defined in this study. This provides a critical differentiator from the 3-fluoro isomer (which is non-mutagenic) and highlights that researchers working with this compound must adhere to appropriate safety protocols and genotoxicity assessment in their assays. The presence of the amino group at the 3-position may further modulate this activity, warranting case-by-case evaluation.

Mutagenicity
Class-level
6-fluoroquinoline scaffold mutagenic; 3-fluoroquinoline non-mutagenic

Safety-related endpoint context

Ames test; Salmonella TA98/TA100; class-level inference

Toxicology Genetic Toxicology Safety Assessment

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 3-amino-6-fluoroquinoline (CAS 1266226-23-6) offers significantly enhanced aqueous solubility compared to its free base counterpart (3-amino-6-fluoroquinoline, CAS 742699-00-9) . While the free base is a crystalline solid with limited water solubility, the dihydrochloride salt readily dissolves in aqueous buffers, a critical property for reproducible biological assay preparation and for enabling aqueous-phase synthetic transformations . This differential solubility is essential for laboratories conducting high-throughput screening, cell-based assays, or medicinal chemistry campaigns where consistent compound delivery is paramount. The salt form also exhibits improved long-term stability under standard storage conditions (cool, dry environment) compared to the free base, reducing the risk of degradation during extended storage periods .

Aqueous solubility
Data to verify
Dihydrochloride: readily water-soluble; free base: limited solubility

Supports assay preparation reproducibility

Qualitative vendor statement; confirm under own conditions

Chemical Synthesis Compound Management Salt Selection

Antimicrobial Activity of 3-Aminoquinoline Derivatives

While direct antimicrobial data for 3-amino-6-fluoroquinoline dihydrochloride are not available in primary literature, a series of novel 3-aminoquinoline derivatives were synthesized and evaluated for in vitro antimicrobial activity using the paper disc diffusion method [1]. These derivatives demonstrated broad-spectrum activity against Gram-positive bacteria (Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus), Gram-negative bacteria (Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa), and yeasts (Candida albicans, Saccharomyces cerevisiae, Yarrovia lipolytica) [2]. The 6-fluoro substitution on the quinoline core is known to enhance antibacterial potency by increasing binding affinity to DNA gyrase and topoisomerase IV, suggesting that 3-amino-6-fluoroquinoline dihydrochloride may exhibit improved activity relative to non-fluorinated 3-aminoquinoline analogs [3]. This class-level inference positions the target compound as a valuable scaffold for developing new antimicrobial agents, particularly against multidrug-resistant strains.

Antimicrobial activity
Class-level
3-aminoquinoline derivatives show broad-spectrum activity against Gram-positive, Gram-negative bacteria and yeasts

Antimicrobial screening context for scaffold

No direct data for target compound; disc diffusion method

Antimicrobial Research Antibacterial Antifungal

In Vivo Antiplasmodial Efficacy of 6-Fluoroquinolines

A series of 6-fluoroquinoline derivatives were synthesized and evaluated for antiplasmodial activity both in vitro and in vivo [1]. The lead compound, a 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, demonstrated an IC50 of ≤ 0.0029 µM against Plasmodium falciparum in vitro and achieved 99.6% activity in a P. berghei mouse model in vivo [2]. While this specific derivative is more complex than 3-amino-6-fluoroquinoline dihydrochloride, the study establishes the 6-fluoroquinoline core as a privileged scaffold for potent antimalarial activity. Furthermore, a related study on fluoroaminoquinolines reported that tethering a fluorine atom to the aminoquinoline C(3) position yielded compounds with IC50 = 0.31 µM against P. berghei liver stages, reducing liver load by up to 92% at 80 mg/kg in mice [3]. These data collectively support the use of 3-amino-6-fluoroquinoline dihydrochloride as a key intermediate for designing antimalarial agents targeting both blood and liver stages of the parasite lifecycle.

Antiplasmodial potency
Class-level
IC50 ≤ 0.0029 µM, 99.6% in vivo activity

Supports antimalarial screening context

6-fluoroquinoline derivatives; P. falciparum and P. berghei model

Antimalarial Parasitology In Vivo Pharmacology

Purity and Batch Consistency for Reproducible Research

3-Amino-6-fluoroquinoline dihydrochloride is commercially available from multiple reputable vendors with a minimum purity specification of 95% . This level of purity is essential for ensuring reproducible results in biological assays and synthetic applications. In contrast, lower-purity alternatives or in-house synthesized batches may introduce impurities that confound experimental outcomes, particularly in sensitive assays such as cell-based screening or enzyme inhibition studies . The compound is supplied as a non-hazardous material under DOT/IATA regulations, simplifying shipping and handling logistics compared to more hazardous quinoline derivatives that require specialized transport . Additionally, the dihydrochloride salt form offers extended shelf life when stored in a cool, dry environment, reducing the need for frequent re-procurement and minimizing batch-to-batch variability in long-term research projects .

Purity & batch
Specification review
≥95% purity, non-hazardous, stable at cool/dry storage

Supports reproducible research

Vendor specification; minimizes batch variability

Compound Procurement Quality Control Reproducibility

3-Amino-6-fluoroquinoline Dihydrochloride: Application Scenarios


Kinase Inhibitor Synthesis with Enhanced Metabolic Stability

Researchers designing novel kinase inhibitors can leverage the 6-fluoro substitution pattern of 3-amino-6-fluoroquinoline dihydrochloride to optimize metabolic stability. As demonstrated by direct comparative CYP2A6 inhibition data, 6-fluoroquinoline exhibits stronger inhibition and a distinct metabolic profile compared to the 3-fluoro isomer [1]. This compound serves as an ideal starting material for synthesizing lead candidates where reduced CYP2A6-mediated clearance is desirable, improving the likelihood of achieving favorable oral bioavailability in preclinical studies [2]. The dihydrochloride salt ensures efficient dissolution in reaction media, facilitating diverse synthetic transformations including amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling at the amino or halogenated positions [3].

Dual-Stage Antimalarial Agent Development

The 6-fluoroquinoline core is a validated pharmacophore for potent antiplasmodial activity, with reported in vitro IC50 values as low as ≤ 0.0029 µM against P. falciparum and up to 99.6% in vivo efficacy in mouse models [1]. Additionally, fluoroaminoquinolines have shown activity against liver-stage parasites with IC50 = 0.31 µM and 92% liver load reduction [2]. 3-Amino-6-fluoroquinoline dihydrochloride provides a direct entry point for synthesizing derivatives that target both blood and liver stages of malaria, a critical advantage in developing next-generation antimalarials capable of radical cure and prophylaxis [3]. The compound's 3-amino group offers a convenient handle for attaching various pharmacophores or carrier moieties to optimize potency and pharmacokinetics [4].

Broad-Spectrum Antibacterial and Antifungal Scaffold

The 3-aminoquinoline scaffold exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as clinically relevant yeasts [1]. The addition of a 6-fluoro substituent is known to enhance antibacterial potency by improving binding affinity to DNA gyrase and topoisomerase IV [2]. Therefore, 3-amino-6-fluoroquinoline dihydrochloride is a strategically advantageous building block for medicinal chemists aiming to develop new antibiotics effective against multidrug-resistant strains [3]. Its high commercial purity (≥95%) ensures that synthesized derivatives are not confounded by impurities, enabling reliable SAR studies and hit-to-lead optimization campaigns [4].

Fluorescent Probes for Cellular Imaging

Quinoline derivatives, including 3-aminoquinolines, possess intrinsic fluorescent properties that can be exploited for cellular imaging and target engagement studies [1]. The 6-fluoro substitution modulates the electronic properties of the quinoline ring, potentially altering its excitation and emission spectra compared to non-fluorinated analogs [2]. Researchers can utilize 3-amino-6-fluoroquinoline dihydrochloride as a core scaffold for designing fluorescent probes to track subcellular localization, measure binding kinetics, or assess target occupancy in live-cell imaging experiments [3]. The enhanced aqueous solubility of the dihydrochloride salt facilitates preparation of consistent probe solutions for reproducible imaging workflows [4].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis – metabolic stability review
CYP2A6 inhibition profile context
In vitro metabolic stability assays
Antimalarial agent development – blood/liver stage
6-fluoroquinoline pharmacophore review
P. falciparum and liver-stage assays
Antibacterial and antifungal scaffold
Broad-spectrum antimicrobial scaffold context
MIC and DNA gyrase inhibition assays
Fluorescent probe design for cellular imaging
Intrinsic fluorescence modulation
Live-cell imaging and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-6-fluoroquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.